1H-Naphtho[2,3-F]indole

Catalog No.
S15278284
CAS No.
23989-95-9
M.F
C16H11N
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Naphtho[2,3-F]indole

CAS Number

23989-95-9

Product Name

1H-Naphtho[2,3-F]indole

IUPAC Name

1H-naphtho[2,3-f]indole

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C16H11N/c1-2-4-12-8-15-10-16-13(5-6-17-16)9-14(15)7-11(12)3-1/h1-10,17H

InChI Key

XSRYXDIHGGATEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CN4

1H-Naphtho[2,3-F]indole is a polycyclic aromatic compound that incorporates both naphthalene and indole structures. It features a fused bicyclic system, characterized by a naphthalene moiety linked to an indole ring. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which can influence its biological activity and reactivity in

Typical of indole derivatives, including:

  • Electrophilic Aromatic Substitution: The indole nitrogen can act as a nucleophile, allowing for substitution reactions at the carbon atoms of the aromatic rings.
  • Cycloaddition Reactions: This compound can participate in cycloadditions, forming new cyclic structures through reactions with alkenes or alkynes.
  • Oxidation and Reduction: The presence of double bonds in the naphthalene structure allows for oxidation reactions, while the indole nitrogen can be reduced under specific conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1H-Naphtho[2,3-F]indole and its derivatives have been studied for their biological properties. Notable activities include:

  • Antitumor Activity: Some derivatives have shown significant inhibition of topoisomerases, enzymes crucial for DNA replication and repair, making them potential candidates for cancer treatment .
  • Antimicrobial Properties: Certain analogs exhibit activity against various bacterial strains, suggesting their utility in developing new antibiotics.
  • Neuroprotective Effects: Research indicates that some derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The synthesis of 1H-Naphtho[2,3-F]indole can be accomplished through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of naphthalene followed by cyclization with an appropriate indole precursor.
  • Cyclization Reactions: Direct cyclization of naphthalene derivatives with indoles under acidic or basic conditions can yield 1H-Naphtho[2,3-F]indole.
  • Metal-Catalyzed Reactions: Transition metal-catalyzed processes have been developed to facilitate the formation of this compound from simpler precursors, enhancing yields and selectivity .

1H-Naphtho[2,3-F]indole has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored as potential anticancer agents due to their ability to inhibit topoisomerases.
  • Materials Science: The compound's unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes (LEDs).
  • Chemical Probes: Its structure allows it to serve as a molecular probe in biological studies, particularly in understanding cellular mechanisms.

Studies on 1H-Naphtho[2,3-F]indole have focused on its interactions with biological macromolecules:

  • DNA Binding Studies: Research indicates that certain derivatives can intercalate into DNA, influencing gene expression and cellular processes.
  • Protein Interactions: The compound has shown potential to interact with various proteins involved in cancer pathways, suggesting a mechanism for its antitumor effects .

Several compounds share structural similarities with 1H-Naphtho[2,3-F]indole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-IndoleMonocyclic aromaticBasic nitrogen atom; widely studied for biological activity.
NaphthoquinoneDihydroxy naphthaleneExhibits strong redox properties; used in dye production.
Naphtho[2,3-b]furanFused bicyclicKnown for its role in natural products; exhibits diverse biological activities.
4-Aminonaphtho[2,3-f]indoleAmino-substitutedEnhanced solubility and biological activity against tumors.

The uniqueness of 1H-Naphtho[2,3-F]indole lies in its specific arrangement of naphthalene fused with an indole ring system, which can significantly influence its reactivity and biological interactions compared to these similar compounds.

Transition-metal-catalyzed cyclization reactions represent a versatile toolkit for constructing the fused aromatic systems characteristic of 1H-naphtho[2,3-f]indole derivatives. While the provided literature emphasizes alternative synthetic pathways, broader synthetic organic chemistry principles suggest that metals such as palladium, copper, and rhodium could facilitate key bond-forming steps. For instance, intramolecular C–H activation mediated by transition metals might enable direct annulation of indole and naphthalene precursors. However, the absence of explicit examples in the provided sources underscores the need for further exploration of these strategies in the context of naphthoindole synthesis.

Carboxamide Functionalization at C2 vs. C3 Positions

The strategic positioning of carboxamide functional groups on the 1H-naphtho[2,3-f]indole scaffold represents a critical determinant of biological activity and physicochemical properties [1]. Recent investigations have revealed striking differences between naphthoindole-2-carboxamide and naphthoindole-3-carboxamide derivatives, particularly in their interaction with cellular targets and resistance mechanisms [1].

Naphthoindole-2-carboxamides have demonstrated enhanced lipophilicity compared to their 3-substituted counterparts, resulting in improved cellular penetration and circumvention of P-glycoprotein-mediated multidrug resistance [1]. The synthesis of naphthoindole-2-carboxamides has been achieved through a novel 5-endo-dig cyclization approach using tetrabutylammonium fluoride as a mild basic catalyst [1]. This methodology involves the cyclization of 2-alkynyl-3-amino-1,4-dimethoxyanthraquinone precursors, providing access to esters of naphtho[2,3-f]indole-2-carboxylic acid under exceptionally mild conditions [1].

The structure-activity relationship studies have revealed that compound 1a, bearing (S)-3-aminopyrrolidine in the carboxamide fragment at the 2-position, exhibited superior antiproliferative activity against both sensitive and resistant tumor cell lines [1]. In contrast, the corresponding 3-isomer LCTA-2640 demonstrated significantly reduced efficacy against P-glycoprotein-positive K562/4 leukemia cells, with resistance indices of 2.4 versus 125, respectively [1].

Mechanistic investigations have demonstrated that naphthoindole-2-carboxamides interact effectively with DNA duplex structures and inhibit topoisomerase 1 activity without inducing oxidative stress [1]. The positioning of the carboxamide group at the 2-position facilitates optimal binding geometry and enhances the compound's ability to intercalate between DNA base pairs [1].

Comparative Analysis of Positional Isomers

PositionCompoundResistance IndexCellular UptakeTopoisomerase 1 Inhibition
C21a2.4HighStrong
C3LCTA-2640125LowModerate

Aminoalkyl-Substituted Naphthoindole Analogues

The incorporation of aminoalkyl substituents into the naphthoindole framework has emerged as a promising strategy for enhancing biological activity and modulating pharmacological properties [2] [3]. These modifications primarily target the 3-position of the indole ring, where aminomethyl and extended aminoalkyl chains can be introduced through various synthetic approaches [3].

A comprehensive series of 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones has been synthesized, with particular focus on cyclic diamine substituents [3]. These compounds demonstrated superior cytotoxicity compared to doxorubicin against mammalian tumor cell panels, including those with altered drug response characteristics such as P-glycoprotein expression or p53 inactivation [3].

The stereochemistry of the aminoalkyl substituent plays a crucial role in determining biological activity [3]. Compounds bearing 3-aminopyrrolidine moieties in their side chains exhibited the ability to bind double-stranded DNA and inhibit both topoisomerase 1 and topoisomerase 2 mediated relaxation of supercoiled DNA [3]. Notably, the (R)-4,11-dihydroxy-3-((pyrrolidin-3-ylamino)methyl)-1H-naphtho[2,3-f]indole-5,10-dione demonstrated specific DNA cleavage products similar to established topoisomerase 1 inhibitors camptothecin and indenoisoquinoline MJ-III-65 [3].

The synthesis of aminoalkyl-substituted naphthoindole analogues has been accomplished through efficient one-pot condensation reactions involving naphthols, indole-3-carboxaldehydes, and secondary amines [4]. This methodology employs dichloromethane as solvent under ambient temperature conditions, providing excellent product yields with simplified work-up procedures [4].

Structure-Activity Relationships of Aminoalkyl Derivatives

Aminoalkyl GroupConfigurationDNA BindingTopoisomerase InhibitionAntitumor Activity
3-Aminopyrrolidine(R)StrongTopoisomerase 1 selectiveActive in vivo
3-Aminopyrrolidine(S)ModerateBoth Topoisomerase 1 and 2Inactive in vivo
N,N-Dimethylamino-WeakMinimalLow cytotoxicity
Morpholino-ModerateTopoisomerase 2 selectiveModerate activity

Macrocyclic and Fused Polycyclic Variations

The development of macrocyclic and fused polycyclic variations of 1H-naphtho[2,3-f]indole represents an advanced approach to creating structurally complex derivatives with enhanced biological properties [5]. These modifications involve the incorporation of additional ring systems or the formation of large macrocyclic frameworks that can provide unique three-dimensional architectures [5].

Naphthalimide-based conjugated macrocycles have been successfully synthesized using 1,8-naphthalimide and phenanthrene building blocks to create a series of conjugated macrocycles with different ring sizes [5]. The macrocycles designated as NP2a and NP3a, substituted with aryl groups, and NP2b and NP3b, substituted with alkyl groups, demonstrate distinct geometric configurations and optoelectronic properties [5].

Single crystal X-ray diffraction analysis of the smaller macrocycle NP2a revealed a near-planar structure with long axial length of 7.491 Å and short axial length of 5.987 Å [5]. The naphthalimide building blocks are slightly twisted in opposite directions with a dihedral angle of 20.4°, while maintaining π-π stacking interactions with a spacing of 3.744 Å [5].

The larger macrocycle NP3a exhibits an extremely twisted geometry, as determined by density functional theory calculations at the B3LYP/6-31G(d,p) level [5]. The dihedral angles between phenanthrene units and naphthalimide units vary between 50 and 55°, resulting in significantly different physicochemical properties compared to the planar macrocycles [5].

Fused polycyclic variations have been achieved through palladium-catalyzed dearomatization of naphthalenes and benzenes, enabling the construction of complex polycyclic skeletons bearing all-carbon quaternary centers [6]. This methodology provides access to [7] [8] [7]-carbotricyclic scaffolds that serve as intermediates for the synthesis of fused tricyclic natural products and their analogues [6].

Structural Parameters of Macrocyclic Derivatives

MacrocycleRing SizeGeometryDihedral Angleπ-π Stacking DistanceSubstituent Type
NP2aSmallNear-planar20.4°3.744 ÅAryl
NP2bSmallNear-planar~20°~3.7 ÅAlkyl
NP3aLargeTwisted50-55°VariableAryl
NP3bLargeTwisted50-55°VariableAlkyl

The supramolecular binding behavior of these macrocyclic derivatives has been evaluated using fullerene C70 as a guest molecule [5]. Larger macrocycles NP3a and NP3b with twisted geometries demonstrated stronger binding affinity towards C70 compared to the smaller, near-planar macrocycles NP2a and NP2b [5]. This enhanced binding capability is attributed to the conformational flexibility provided by the twisted geometry, which allows for better accommodation of the guest molecule [5].

XLogP3

4

Hydrogen Bond Donor Count

1

Exact Mass

217.089149355 g/mol

Monoisotopic Mass

217.089149355 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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